molecular formula C17H17N3O3S B3057430 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- CAS No. 80568-03-2

9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-

Cat. No. B3057430
Key on ui cas rn: 80568-03-2
M. Wt: 343.4 g/mol
InChI Key: PEWQOANBYFRFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582851

Procedure details

A solution of 9.3 g (0.105 mole) of N,N-dimethylethylenediamine in 35 ml of xylene was added dropwise over ten minutes to a stirred mixture of 1-chloro-4-nitrothioxanthone (24.5 g, 0.084 mole) and K2CO3 (12.2 g, 0.088 mole) in 350 ml of xylene. The mixture was heated for one hour at 70°, an additional 1.8 g (0.088 mole) of N,N-dimethylethylendiamine was added, and heating was continued for an additional hour. The mixture was cooled and the solid was collected, washed with cold xylene, petroleum ether, dried, triturated with water, and dried in vacuo at 70° to give the product (24.7 g) as a yellow solid, mp 177°-179°.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
1-chloro-4-nitrothioxanthone
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH2:5].Cl[C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[S:13][C:12]=2[C:11]([N+:23]([O-:25])=[O:24])=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+]>C1(C)C(C)=CC=CC=1>[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH:5][C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[S:13][C:12]=2[C:11]([N+:23]([O-:25])=[O:24])=[CH:10][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
CN(CCN)C
Name
1-chloro-4-nitrothioxanthone
Quantity
24.5 g
Type
reactant
Smiles
ClC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)[N+](=O)[O-]
Name
Quantity
12.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
350 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
CN(CCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for one hour at 70°
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with cold xylene, petroleum ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70°

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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